Boc-Dil

Description

Evolution of Synthetic Strategies for Stereochemically Defined Boc-Dil Scaffolds The synthesis of stereochemically defined Boc-Diiodotyrosine scaffolds involves strategies that ensure the preservation of the L-amino acid configuration. A common approach involves the protection of L-diiodotyrosine with the Boc group.nih.govThe synthesis of 3,5-diiodo-L-tyrosine itself can be achieved by direct iodination of L-tyrosine.chemicalbook.com

Synthetic strategies for incorporating Boc-Diiodotyrosine into more complex structures often utilize palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, has been successfully applied to Boc-protected iodinated amino acids and peptides to form biaryl systems. scielo.brmdpi.com These reactions typically require mild conditions, which are compatible with the sensitive nature of peptides and the preservation of chirality. mdpi.com The development of optimized conditions, including the choice of catalyst, base, and solvent, has been crucial in improving yields and minimizing racemization during these coupling processes. scielo.brmdpi.com

Research has also explored the direct iodination of Boc-protected tyrosine derivatives to obtain Boc-Diiodotyrosine or related mono-iodinated species, providing alternative routes to these building blocks. researchgate.netnih.gov The use of specific iodinating reagents and reaction conditions allows for controlled halogenation. researchgate.netnih.gov

The synthesis of complex molecules incorporating Boc-Diiodotyrosine often involves solid-phase peptide synthesis (SPPS) strategies, where the protected amino acid is coupled to a growing peptide chain on a solid support. researchgate.netu-szeged.hu This allows for the systematic assembly of peptide sequences containing the diiodotyrosine residue, which can then be further modified or cleaved from the resin. researchgate.netu-szeged.hu

Here is a table summarizing some key data points related to Boc-Diiodotyrosine and its precursor:

| Compound | Molecular Formula | Molecular Weight | CAS Number | PubChem CID |

| 3,5-Diiodo-L-tyrosine | C₉H₉I₂NO₃ | 432.98 | 300-39-0 | 6095 |

| Boc-Diiodotyrosine | C₁₄H₁₇I₂NO₅ | 533.09 | 62129-53-7 | 10250801 |

Detailed research findings highlight the versatility of Boc-Diiodotyrosine in various coupling reactions. For example, studies on the synthesis of biaryl tyrosine derivatives via Suzuki-Miyaura coupling have shown good yields depending on the aryl component used. scielo.br

These findings demonstrate the effectiveness of utilizing the iodine substituents on the Boc-Diiodotyrosine scaffold for further functionalization, enabling the synthesis of diverse and complex molecular structures relevant to medicinal chemistry and natural product synthesis.

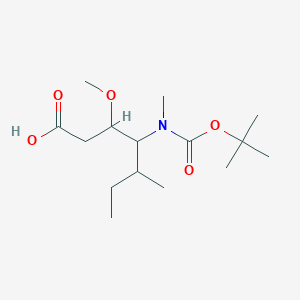

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H29NO5 |

|---|---|

Molecular Weight |

303.39 g/mol |

IUPAC Name |

3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |

InChI |

InChI=1S/C15H29NO5/c1-8-10(2)13(11(20-7)9-12(17)18)16(6)14(19)21-15(3,4)5/h10-11,13H,8-9H2,1-7H3,(H,17,18) |

InChI Key |

GFPJDRFAAIJFSY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Stereochemical Control in Boc Dil Transformations

Mechanistic Aspects of Key Synthetic Steps Involving Boc-Dil

Transformations involving this compound or its precursors often rely on fundamental organic reaction mechanisms, where the presence of the tert-butoxycarbonyl (Boc) protecting group and the inherent chirality of the molecule influence the reaction course and stereochemical outcome.

Enolate Formation and Reactivity in Stereoselective Additions

Enolate chemistry plays a significant role in the formation of carbon-carbon bonds with controlled stereochemistry in the synthesis of complex molecules. Enolates, formed by the deprotonation of carbonyl compounds, are versatile nucleophiles that can participate in various reactions, including aldol (B89426) additions and Michael additions. vanderbilt.edulibretexts.org The formation of an enolate typically involves a strong, non-nucleophilic base abstracting an α-proton from a carbonyl-containing precursor. vanderbilt.edu

In the context of this compound synthesis or reactions involving its precursors, stereoselective enolate additions are critical for setting new stereocenters. For instance, the reaction of Boc-(S)-isoleucine with a lithium enolate has been explored as a method to obtain precursors to the Dil unit. mdpi.com The mechanism involves the nucleophilic attack of the enolate on an electrophilic center, often a carbonyl group (aldol addition) or a carbon-carbon double bond conjugated to an electron-withdrawing group (Michael addition). libretexts.orgub.edu The stereochemical outcome of these additions can be influenced by factors such as the nature of the metal counterion in the enolate, the solvent, temperature, and the presence of chiral ligands or auxiliaries. vanderbilt.eduub.edunih.gov

For example, in aldol additions, the transition state geometry (e.g., Zimmerman-Traxler models for metal enolates) dictates the relative stereochemistry of the newly formed stereocenters. vanderbilt.edu Similarly, stereoselective Michael additions of enolates to α,β-unsaturated systems are crucial for building complex structures with defined stereochemistry. ub.edu

Reductive Elimination Pathways in Organometallic Mediated Reactions

Organometallic chemistry, particularly reactions mediated by transition metals like palladium or nickel, often involves reductive elimination as a key product-forming step. cbpbu.ac.inunife.itwikipedia.orglibretexts.org Reductive elimination is an elementary step where the oxidation state of the metal center decreases by two, and two ligands couple to form a new covalent bond. wikipedia.orglibretexts.org This process is the microscopic reverse of oxidative addition. wikipedia.org

While specific examples of reductive elimination directly involving the this compound structure in a catalytic cycle are not extensively detailed in the provided search results, organometallic transformations could be employed in the later stages of incorporating the this compound unit into larger peptide structures or in the synthesis of modified this compound analogs. For instance, palladium-catalyzed cross-coupling reactions, which conclude with a reductive elimination step to form a new carbon-carbon bond, are widely used in organic synthesis. unife.it

The mechanism of reductive elimination typically requires the two ligands that are coupling to be cis to each other on the metal center. wikipedia.org Factors influencing reductive elimination include the electron density on the metal, steric bulk of the ligands, and the geometry of the complex. unife.itwikipedia.org In some nickel-catalyzed reactions, the presence of a "hemilabile Boc arm" has been suggested to influence the dynamics and potentially promote steps like CO deinsertion and dissociation from the metal center, which could be relevant in complex synthetic sequences involving Boc-protected intermediates. nih.gov

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of diastereoselectivity and enantioselectivity is paramount in the synthesis of chiral molecules like this compound and dolastatin 10, as different stereoisomers can exhibit vastly different biological activities. mdpi.comutupub.fi Strategies to control stereochemical outcome include the use of chiral auxiliaries and exploiting substrate-controlled effects.

Role of Chiral Auxiliaries in Directing Stereochemical Outcome

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to render it chiral and thus control the stereochemical outcome of subsequent reactions. york.ac.ukwikipedia.org The auxiliary creates a diastereomeric intermediate, and the inherent chirality of the auxiliary biases the approach of reagents, leading to the preferential formation of one diastereomer. wikipedia.org After the stereocenter is set, the auxiliary is typically removed and can often be recovered. wikipedia.org

In the synthesis of Boc-protected amino acid derivatives or related structures, chiral auxiliaries can be employed in reactions such as asymmetric alkylations, aldol reactions, or conjugate additions to control the stereochemistry at newly formed chiral centers. wikipedia.org Examples of commonly used chiral auxiliaries include Evans oxazolidinones and bislactim ethers. wikipedia.orgtandfonline.com By carefully selecting the appropriate chiral auxiliary and reaction conditions, high levels of diastereoselectivity can be achieved, which can then be translated into enantioselectivity upon removal of the auxiliary. york.ac.uk

Substrate-Controlled Diastereoselection

Substrate-controlled diastereoselection relies on the inherent chirality already present within the reacting molecule (the substrate) to influence the stereochemical outcome of a reaction. In this approach, the existing stereocenters in the substrate direct the approach of the reagent, favoring the formation of one diastereomer over others. psu.edu

For molecules like this compound, which contains multiple stereocenters, substrate control can play a significant role in determining the stereochemistry of reactions occurring at or near these centers. For instance, studies on the crotylboration of N-(tert-butoxycarbonyl)amino aldehydes, such as Boc-prolinal, have demonstrated high diastereofacial selectivity dictated by the substrate's existing chirality. psu.edu This indicates that the conformation and electronic properties of the Boc-protected amino aldehyde substrate significantly influence the transition state of the addition reaction, leading to a preferred diastereomer. psu.edu Understanding these substrate-control elements is crucial for designing efficient and stereoselective synthetic routes to this compound and its analogs.

Conformational Analysis and its Influence on Reaction Pathways

The conformation of a molecule, which refers to the spatial arrangement of its atoms that can be changed by rotation around single bonds, can significantly influence its reactivity and the stereochemical outcome of reactions. acs.orguc.ptacs.org Conformational analysis involves studying the preferred spatial arrangements of a molecule and the energy barriers to rotation.

For flexible molecules like this compound, which contains several rotatable bonds, different conformations are accessible. The relative stability of these conformations and the energy profiles for interconversion between them can impact how a reagent approaches the molecule and the geometry of the transition state. acs.orgplos.org This, in turn, affects the regioselectivity and stereoselectivity of a reaction.

While detailed conformational analysis specifically of this compound and its direct influence on its reaction pathways are not extensively provided in the search results, studies on related complex molecules like dolastatin 10 highlight the importance of conformation in determining biological activity and likely also chemical reactivity. mdpi.com Computational methods and spectroscopic techniques such as NMR spectroscopy are valuable tools for investigating molecular conformations and their dynamics. acs.org Understanding the preferred conformations of this compound and key intermediates can provide insights into observed selectivities and guide the design of more efficient and selective synthetic transformations. Steric and electronic interactions within different conformers can favor specific reaction pathways and transition states, leading to the observed stereochemical outcomes. psu.edu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Boc-L-Dil-OH | 91895512 |

| Boc-N-Me-Dl-Val-Oh | 4003029 |

Interactive Data Tables

Based on the search results, specific quantitative data for reactions solely of this compound is limited. However, one source provides a diastereomeric ratio for a substrate-controlled reaction involving a Boc-protected amino aldehyde which is relevant to the principles discussed.

Table 1: Diastereoselectivity in Substrate-Controlled Crotylboration psu.edu

| Substrate | Reagent | Conditions | Diastereomeric Ratio (Major:Minor) | Combined Yield (%) |

| Boc-Val-H | (Z)-crotylboronate | THF, RT, 24 h | 72:28 | 78 |

| Boc-Pro-H | (Z)-crotylboronate | THF, -50 °C to RT, 14 h | >95:5 (estimated) | Not specified |

Advanced Analytical Methodologies for Research on Boc Dil

Spectroscopic Characterization Techniques in Research

Spectroscopic methods provide invaluable information about the structural features and electronic properties of Boc-Dil. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are particularly important in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformer and Stereoisomer Elucidation

NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound, enabling the elucidation of its conformers and stereoisomers. Studies have utilized 1H and 13C NMR spectra to characterize this compound derivatives. For instance, the 1H and 13C NMR spectra of Fmoc-Dil, a related compound derived from this compound, have indicated the presence of a single stereoisomer existing as two conformers in a defined ratio, such as 3:2. nih.gov This observation is consistent with findings for related peptide bonds, suggesting restricted rotation leading to distinct conformational states. nih.gov

Further NMR investigations, including COSY and NOESY experiments, are employed to differentiate between conformers and stereoisomers during the synthesis of related compounds like N-Boc-isostatine and N-Boc-Dil. nih.gov The presence of a same-phase crosspeak in NOESY spectra can indicate conformational exchange within a single diastereomer. nih.gov Analysis of 1H NMR and 1H-13C hetero-correlated spectra, often coupled with conformational energy minimization studies, provides deeper insights into the spatial arrangement and interactions within the molecule. mdpi.com For example, a shielding effect observed in the ɑCH proton of a related residue suggested an interaction between the N-terminal and aromatic C-terminal regions of a peptide containing a this compound unit. mdpi.com 1H NMR is also routinely used to verify the structure of synthesized compounds incorporating the Dil unit, by comparing spectra to literature data. google.com

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) plays a critical role in monitoring chemical reactions involving this compound and confirming the identity and purity of synthesized products. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is commonly employed to determine the exact mass of compounds, providing a definitive confirmation of their molecular formula. Instruments such as MicroMass Q-TOF Premier or Agilent 6550 iFunnel quadrupole time-of-flight (Q-TOF) LC-MS systems are used for HRMS detection. nih.govgoogle.com

MS is frequently used to verify the structure of intermediates and final products containing the this compound moiety by matching experimental mass-to-charge ratio (m/z) values with calculated values. google.com This is essential for confirming successful synthesis steps and identifying potential impurities.

Here is an illustrative table summarizing the application of Mass Spectrometry techniques:

| Technique | Application | Key Information Provided |

| High-Resolution MS (HRMS) | Product Confirmation, Impurity Identification | Exact Mass, Molecular Formula |

| ESI-MS | Ionization for MS analysis | Molecular Ion and Fragment Ions |

| LC-MS | Reaction Monitoring, Purity Assessment | Mass information linked to separation |

Chromatographic Separation Techniques in Synthetic Research

Chromatographic methods are indispensable for monitoring the progress of synthetic reactions and for isolating and purifying this compound and its intermediates.

Liquid Chromatography-Mass Spectrometry (LCMS) for Reaction Progress and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LCMS) is a widely used technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly effective for monitoring the progress of reactions involving this compound, allowing chemists to track the consumption of starting materials and the formation of products over time. nih.govresearchgate.netresearchgate.net LCMS analysis can quickly indicate when a reaction is complete. researchgate.net

Furthermore, LCMS is crucial for assessing the purity of synthesized this compound and its derivatives. By separating components in a mixture based on their chromatographic properties and then analyzing their mass, LCMS can identify and quantify impurities, even at low concentrations. nih.gov Various LC-MS systems and column types (e.g., Inertsil ODS-4, Agilent Technologies 1260 Infinity (LC) 6120 quadruple (MS)) are utilized with specific mobile phases (e.g., water-ACN containing 0.1% formic acid) and detection wavelengths (e.g., 270, 254, and 214 nm). nih.gov LC-MS measurements are also used to study the kinetics of processes involving this compound-containing compounds, such as release kinetics. nih.govresearchgate.net

Here is an illustrative table summarizing the application of LCMS:

| Technique | Application | Key Information Provided |

| LCMS | Reaction Monitoring, Purity Assessment, Kinetics | Separation of components, Mass of components, Reaction rate |

Preparative Chromatography for Isolation of this compound Intermediates and Products

Preparative chromatography is essential for isolating and purifying this compound intermediates and final products on a larger scale after synthesis. This technique allows for the separation of the desired compound from reaction byproducts, unreacted starting materials, and other impurities.

Both column chromatography and preparative high-performance liquid chromatography (HPLC) are commonly employed. Column chromatography, typically using silica (B1680970) gel as the stationary phase, is used for purifying crude reaction mixtures with appropriate solvent gradients (e.g., EtOAc in hexane). nih.govresearchgate.net For higher purity and larger scale purifications, preparative reverse-phase HPLC (rp-HPLC) is utilized. google.compatentorder.commdpi-res.com This involves using reverse-phase columns (e.g., Sun Fire C18, Phenomenex Kinetex F5, YMC Pac[epro. C18, Interchim UP5ODB) and specific mobile phases, often consisting of mixtures of water and acetonitrile (B52724) with additives like formic acid. google.comresearchgate.netpatentorder.commdpi-res.com Preparative HPLC systems (e.g., ECOM preparative system, Waters 1525 system) are used to isolate the desired compounds in sufficient quantities and purity for further research or application. nih.govmdpi-res.com

Here is an illustrative table summarizing the application of Preparative Chromatography:

| Technique | Application | Purpose |

| Column Chromatography | Purification of crude reaction mixtures | Removal of bulk impurities |

| Preparative HPLC | Isolation and Purification of intermediates and products | Obtaining high-purity compounds on a larger scale |

Compound Names and PubChem CIDs

Computational and Theoretical Studies in Boc Dil Chemistry

Molecular Modeling of Boc-Dil Conformational Preferences

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are valuable tools for exploring the conformational landscape of molecules. Studies on peptides containing the dolaisoleuine (Dil) unit, such as Dolastatin 10 and auristatins, have utilized these methods to understand their three-dimensional structures and flexibility.

Conformational analysis of Dolastatin 10, which contains the Dil unit, has employed molecular mechanics to confirm the comparative rigidity of certain peptide segments. mdpi.com Molecular dynamics simulations have also been used to study the molecular conformation of these peptides, indicating that they can reach relatively stable states in the gas phase with limited conformational freedom. mdpi.com The geometric configurations of amide bonds, particularly those involving the Dil unit (e.g., the Val-Dil amide bond), have been investigated computationally and experimentally, revealing preferences for trans or a mixture of cis/trans isomers depending on the environment (solution vs. protein-bound). mdpi.comnih.gov Computational studies have also explored strategies to shift the conformational equilibrium of related auristatins towards the biologically active trans-conformer using quantum chemical modeling, highlighting the importance of specific intramolecular interactions. researchgate.net These studies, while on larger peptides, provide a framework for how molecular modeling can be applied to understand the conformational preferences of the Dil unit within a molecular context, which would be relevant for this compound itself or as a component of larger structures.

Density Functional Theory (DFT) Calculations for Reaction Pathway Exploration

Density Functional Theory (DFT) calculations are a powerful quantum mechanical method used to investigate reaction mechanisms, transition states, and energy profiles. While specific DFT studies detailing the reaction pathways directly involving "this compound" were not prominently found in the search results, DFT is widely applied in organic chemistry to understand the energetics and feasibility of chemical transformations.

DFT calculations are routinely used to explore the electronic structure and reactive properties of molecules, providing insights into potential reaction sites and mechanisms. researchgate.net For instance, DFT has been applied to study reaction mechanisms in various systems, such as CO2 conversion researchgate.net and interactions in ionic liquids. rsc.orgrsc.org In the context of this compound synthesis or reactions, DFT could be employed to:

Investigate the mechanism and energy barriers of reactions used to synthesize this compound or its derivatives.

Study the influence of the Boc protecting group on the reactivity of adjacent functional groups.

Explore potential side reactions and competing pathways.

Although direct examples for this compound were not retrieved, the general applicability of DFT to elucidate complex organic reaction pathways is well-established and could be readily applied to this compound chemistry.

Prediction of Stereochemical Outcomes in this compound Synthesis

Predicting the stereochemical outcome of chemical reactions is crucial in organic synthesis, particularly for chiral molecules like those containing the Dil unit. Computational methods can assist in this prediction by evaluating transition state energies and exploring the influence of substituents and reaction conditions on stereoselectivity.

Studies on the synthesis of compounds containing chiral centers and Boc protecting groups have utilized computational approaches to understand and predict stereochemical outcomes. For example, computational and experimental studies on nucleophilic additions to aziridine-2-carboxaldehydes with different N-protecting groups, including Boc, have provided insights into how conformational preferences and potential chelation can dictate diastereoselectivity. msu.edu This research demonstrated that the Boc group's conformational preferences can strongly influence stereochemical control in certain reactions. msu.edu

The synthesis of Dil-modified derivatives has been shown to be sensitive to stereochemical control, and diastereoselective methods have been developed. mdpi.com Computational modeling can complement experimental efforts by:

Mapping the energy profiles of competing diastereoselective pathways.

Identifying key transition states that govern stereochemical outcomes.

Evaluating the role of catalysts or reagents in inducing asymmetry.

By understanding the factors that influence stereochemistry at a computational level, more efficient and selective synthetic routes to this compound and its derivatives can potentially be designed.

Structure-Reactivity Correlation Analyses of this compound Derivatives

Structure-reactivity correlation analyses aim to establish relationships between the structural features of molecules and their chemical reactivity or biological activity. For this compound, particularly in the context of its presence in biologically active peptides like Dolastatin 10 and auristatins, understanding these correlations is vital.

Studies on Dolastatin 10 and its derivatives, which contain the Dil unit, have extensively explored structure-activity relationships (SAR). These studies have shown that modifications to different units of the peptide, including the Dil residue, can significantly impact biological activity, such as antiproliferative effects. mdpi.com For instance, the stereochemistry of the Dil unit has been identified as extremely sensitive for the antitumor effect of Dolastatin 10. mdpi.com

While SAR studies often involve the synthesis and testing of a series of analogs, computational methods can aid in rationalizing observed activity trends and guiding the design of new derivatives with improved properties. Computational approaches for SAR analysis can include:

Molecular docking studies to predict binding interactions with biological targets (though this falls outside the strict scope of the provided outline, the underlying principles of understanding molecular interactions are relevant).

Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates molecular descriptors calculated computationally with experimental activity data.

Analysis of electronic and steric properties of different this compound derivatives using quantum chemistry to understand their influence on reactivity or interactions.

Applications of Boc Dil As a Versatile Chemical Building Block

Role as an Unusual Amino Acid Component in the Synthesis of Complex Peptidomimetics

Boc-Dil is utilized as an unusual amino acid component in the synthesis of complex peptidomimetics. Peptidomimetics are compounds that mimic the structural and functional properties of peptides but often possess improved characteristics such as enhanced stability or bioavailability. The incorporation of non-proteinogenic amino acids like di-iodinated tyrosine is a common strategy to introduce novel structural motifs and functionalities into peptide-like structures.

The presence of the two iodine atoms on the tyrosine ring in this compound provides a significant departure from standard amino acids. These iodine atoms can influence the conformational preferences of the resulting peptides or peptidomimetics and can also serve as sites for further functionalization through reactions such as Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions rsc.org. This allows for the facile synthesis of libraries of peptidomimetics with diverse substituents on the tyrosine residue, exploring structure-activity relationships and potentially leading to compounds with tailored biological activities.

While general Boc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS) libretexts.orgpeptide.com, the specific incorporation of this compound allows for the creation of modified peptides with altered physical and chemical properties. Boc-3,5-diiodo-L-tyrosine methyl ester, a derivative of this compound, is mentioned as a versatile amino acid derivative used in drug synthesis and biochemical research, particularly in peptide-based drug development chemimpex.com. Researchers utilize it as a building block in the synthesis of peptide-based drugs and in the development of novel therapeutic agents, highlighting its value in modifying peptide properties for targeted drug design chemimpex.com. Boc-3,5-diiodo-L-tyrosine itself is also used in peptide synthesis and pharmaceutical production ontosight.ai. The ability to introduce di-iodinated tyrosine into peptide sequences contributes to the complexity and potential bioactivity of the resulting peptidomimetics.

Intermediate in the Synthesis of Highly Functionalized Organic Compounds

This compound serves as a valuable intermediate in the synthesis of highly functionalized organic compounds beyond traditional peptides. The combination of the Boc-protected amine, the free carboxylic acid, and the aryl iodide functionalities allows this compound to participate in a variety of organic transformations.

Boc-protected intermediates are broadly used in organic synthesis, including in reactions that generate complex structures nih.gov. The iodine atoms on the phenyl ring are particularly useful for facilitating carbon-carbon bond formation through cross-coupling reactions. For example, the synthesis of biphenyl (B1667301) derivatives can involve protecting an amino group with a Boc group on an iodinated tyrosine derivative before a cross-coupling reaction rsc.org. This suggests that this compound, with its pre-installed iodine atoms, can directly participate in such coupling reactions to build more complex molecular scaffolds.

The carboxylic acid group can be activated for amide bond formation or other reactions, while the protected amine allows for selective functionalization at other positions. Upon deprotection of the Boc group under acidic conditions, a free amine is revealed, which can then be further modified or coupled libretexts.orgchemistrysteps.compeptide.com. This orthogonal reactivity profile makes this compound a flexible intermediate for convergent synthesis strategies, allowing for the assembly of complex molecules from simpler building blocks.

Precursor for the Development of Novel Chemical Reagents and Linkers

This compound acts as a precursor for the development of novel chemical reagents and linkers. Its functional groups and the presence of iodine atoms provide opportunities for creating molecules with specific reactivities or conjugation capabilities.

The concept of chemical building blocks being convertible into various secondary chemicals and intermediates for diverse downstream uses is well-established labinsights.nl. Boc-protected compounds are employed in the synthesis of linkers, particularly in the context of antibody-drug conjugates (ADCs) medchemexpress.comacs.org. ADCs utilize linkers to connect highly potent cytotoxic drugs to antibodies, allowing for targeted drug delivery. Boc-Val-Dil-Dap-OH is an example of a cleavable ADC linker that incorporates a modified amino acid structure medchemexpress.com. This demonstrates the potential of this compound derivatives to be incorporated into linker designs.

Furthermore, Boc protection strategies are relevant in the development of safety-catch linkers for solid-phase synthesis, where the linker's lability is controlled through chemical modification nih.govmdpi.com. While these examples may not directly feature this compound, they illustrate the broader principle of using Boc-protected molecules as components in the design of specialized linkers and solid supports.

Future Directions and Emerging Research Avenues in Boc Dil Chemistry

Development of More Efficient and Sustainable Synthetic Routes to Boc-Dil

Current synthetic strategies for preparing this compound (N-Boc-Dolaisoleucine) often involve multi-step procedures starting from precursors like N-Boc-L-isoleucinal or N-Boc-N-methylisoleucinal. nih.govnih.gov For instance, one successful procedure described is based on Wang et al.'s work, employing as a key step the allylation of N-Boc-L-isoleucinal with potassium allyltrifluoroborate. nih.govnih.gov This is followed by dihydroxylation of the olefin in the presence of a catalytic amount of OsO₄ and subsequent cleavage of the vicinal diols with NaIO₄ to furnish the Boc-protected building unit with the correct stereochemistry. nih.govnih.gov Another approach has utilized samarium iodide-mediated Reformatsky reactions for the stereoselective preparation of β-hydroxy-γ-amino acids, which can serve as intermediates in the synthesis of N-Boc-Dil. The synthesis of N-Boc-Dil (specifically compound 3c) from N-Boc-N-methylisoleucine has also been described, involving reduction to the aldehyde followed by subsequent steps including O-methylation and oxidative removal of a chiral auxiliary. A patent application details a method for isolating crude N-Boc-Dil and its subsequent purification through chromatography and recrystallization.

Chemoenzymatic and Biocatalytic Approaches for this compound Synthesis and Derivatization

The reviewed literature primarily describes traditional chemical synthesis methods for the preparation of this compound. nih.govnih.gov There is a notable absence of detailed reports on the application of chemoenzymatic or biocatalytic approaches specifically for the synthesis or derivatization of the this compound building block itself within the context of the provided search results.

The lack of documented enzymatic or biocatalytic routes in the current research suggests this as a significant emerging research avenue. Biocatalysis, which involves the use of enzymes or whole cells as catalysts, offers potential advantages such as high stereo- and regioselectivity, operation under mild reaction conditions (often near physiological pH and temperature), and reduced reliance on hazardous chemical reagents. These characteristics align well with the principles of green chemistry and sustainable synthesis. Future research could explore the use of enzymes such as lipases for ester hydrolysis or formation, proteases for peptide bond formation (though this compound is a building block, enzymatic routes to its precursors or derivatives could be explored), or engineered biocatalysts for specific oxidation, reduction, or stereoselective carbon-carbon bond formation steps in the synthesis of this compound precursors or for direct modifications of the this compound scaffold. This could potentially lead to more efficient, highly stereoselective, and environmentally friendly synthetic pathways compared to purely chemical methods.

Exploration of Novel Chemical Transformations Involving the this compound Scaffold

Current research predominantly utilizes this compound as a pre-functionalized building block for the formation of amide bonds in peptide synthesis, particularly via solid-phase peptide synthesis protocols, to construct complex peptides like dolastatin 10 analogs. nih.govnih.gov The focus of the described research is on synthesizing this compound and then effectively coupling it with other amino acids or peptide fragments to build larger, biologically active molecules. nih.govnih.gov

While its established role as a key peptide building block is central to current research, the exploration of novel chemical transformations involving the this compound scaffold beyond standard peptide coupling and Boc deprotection represents an emerging area. Future research could investigate reactions that modify the side chain of the dolaisoleucine moiety or introduce new functional groups elsewhere on the molecule while preserving the core structure and stereochemistry essential for its function as a building block. Such transformations could involve selective functionalization reactions, the introduction of bioorthogonal handles for conjugation, or the creation of novel derivatives with altered physical or chemical properties. Exploring different coupling chemistries beyond standard peptide synthesis protocols, or investigating reactions that allow for the introduction of reporter tags or cleavable linkers directly onto the this compound scaffold before or after its incorporation into a peptide chain, could expand the utility of this building block and lead to the development of new types of conjugates or probes.

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

Automated solid-phase peptide synthesis (SPPS) is a well-established technique for assembling peptides and has been successfully applied to the synthesis of dolastatin 10 derivatives utilizing Boc-protected unusual amino acids like this compound as key building blocks. nih.govnih.gov This demonstrates the technical feasibility of handling and reacting with this compound within automated synthesis platforms in the context of peptide chain elongation.

However, the synthesis of the this compound building block itself is typically described using batch chemistry methods in the provided search results. nih.govnih.gov Integrating the synthesis of this compound into flow chemistry or fully automated synthesis platforms represents a promising future direction. Flow chemistry offers inherent advantages such as improved reaction control due to efficient heat and mass transfer, enhanced safety for hazardous reactions, and the potential for easier scalability. Applying these continuous processing techniques to the multi-step synthesis of the this compound molecule could lead to more reproducible, efficient, and scalable production compared to traditional batch methods. Furthermore, developing fully automated platforms for the end-to-end synthesis of this compound, from commercially available starting materials through all intermediate steps to the final purified product, could significantly streamline the supply of this important intermediate for high-throughput peptide synthesis and accelerated drug discovery and development efforts.

Q & A

Q. What are the optimal synthetic pathways for Boc-Dil, and how can purity be validated?

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Apply accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to monitor degradation products. Buffer solutions (pH 3–9) can assess pH sensitivity .

- Quantify degradation kinetics using Arrhenius equations to predict shelf life. Ensure controls for light exposure and oxidative stress .

Q. What spectroscopic techniques are critical for distinguishing this compound from structural analogs?

Methodological Answer:

- Combine FT-IR (amide I/II bands) with -NMR to resolve steric or electronic differences. X-ray crystallography provides definitive confirmation of stereochemistry .

- For ambiguous cases, use 2D NMR (e.g., COSY, NOESY) to map proton-proton correlations .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?

Methodological Answer:

- Conduct systematic solubility assays using standardized solvents (e.g., DMSO, ethanol, water) under controlled temperatures. Compare results with computational models (e.g., COSMO-RS) to identify outliers .

- Cross-validate with multiple labs to rule out instrumentation bias. Publish raw datasets with metadata (e.g., solvent lot numbers, humidity) to enhance reproducibility .

Q. What strategies mitigate interference from Boc-group cleavage in biological assays?

Methodological Answer:

- Pre-treat this compound with trifluoroacetic acid (TFA) to remove the Boc group in vitro, then confirm deprotection via LC-MS before assay initiation .

- Use fluorogenic or radioisotope-labeled derivatives to track intact molecules in cellular uptake studies. Validate with negative controls (e.g., Boc-free analogs) .

Q. How can mechanistic studies elucidate this compound’s role in modulating enzyme X?

Methodological Answer:

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (). Pair with molecular docking simulations (AutoDock Vina) to identify interaction sites .

- Use site-directed mutagenesis on enzyme X to test binding hypotheses. Correlate kinetic data () with structural predictions .

Methodological Frameworks for Research Design

Applying PICO to formulate hypotheses about this compound’s therapeutic potential

- P opulation: In vitro cancer cell lines (e.g., HeLa, MCF-7).

- I ntervention: this compound at IC50 concentrations.

- C omparison: Untreated cells vs. cells treated with a known inhibitor.

- O utcome: Apoptosis markers (caspase-3 activation, Annexin V staining) .

Using FINER criteria to evaluate feasibility of this compound pharmacokinetic studies

- F easible: Access to LC-MS/MS for plasma concentration tracking.

- I nteresting: Novelty in overcoming drug resistance.

- N ovel: First study to assess this compound’s BBB permeability.

- E thical: Animal protocols approved by IACUC.

- R elevant: Aligns with oncology research priorities .

Data Contradiction Analysis

Addressing discrepancies in this compound’s reported cytotoxicity across studies

- Perform meta-analysis of existing data, stratifying by cell type, exposure time, and assay methodology (MTT vs. ATP luminescence). Use funnel plots to detect publication bias .

- Replicate key studies with harmonized protocols (e.g., 48-hour exposure, 10% FBS media) .

Literature Review and Database Strategies

Q. Optimizing academic database searches for this compound-related studies

- Use Boolean operators: (this compound OR "tert-butoxycarbonyl derivative") AND (synthesis OR pharmacokinetics). Limit to peer-reviewed journals (2015–2025) in PubMed/Scopus .

- Exploit MeSH terms (e.g., "Protective Groups", "Enzyme Inhibitors") for precision. Track citation networks via Web of Science to identify seminal papers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.